R-(+)-Aminoglutethimide L-Tartrate Salt R-(+)-Aminoglutethimide L-Tartrate Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18395153
InChI: InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m0./s1
SMILES:
Molecular Formula: C17H22N2O8
Molecular Weight: 382.4 g/mol

R-(+)-Aminoglutethimide L-Tartrate Salt

CAS No.:

Cat. No.: VC18395153

Molecular Formula: C17H22N2O8

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

R-(+)-Aminoglutethimide L-Tartrate Salt -

Specification

Molecular Formula C17H22N2O8
Molecular Weight 382.4 g/mol
IUPAC Name (3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m0./s1
Standard InChI Key DQUXPVVSVXIQNE-ZOWNYOTGSA-N
Isomeric SMILES CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Physicochemical Properties

R-(+)-Aminoglutethimide L-Tartrate Salt is characterized by the empirical formula C17H22N2O8\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{8} and a molecular weight of 382.37 g/mol . The compound crystallizes as a white solid with a melting point of 149–150°C . Its solubility profile includes polar organic solvents such as chloroform, dichloromethane, ethyl acetate, and hexane, which facilitates its use in experimental settings requiring organic phase reactions . The L-tartrate counterion improves aqueous solubility, a critical factor for in vitro and in vivo studies.

The stereochemistry of the R-(+) enantiomer confers distinct biochemical activity. Enantiomeric resolution via L-tartaric acid exploits differential solubility of diastereomeric salts, achieving enantiomeric excess (ee) values of 70–92%. Industrial production employs large-scale crystallization to optimize yield and purity, ensuring batch consistency for research applications.

Synthesis and Enantiomeric Resolution

The synthesis of R-(+)-Aminoglutethimide L-Tartrate Salt involves multi-step resolution of racemic aminoglutethimide. Key steps include:

  • Biocatalytic Hydrolysis: Lipases such as Candida rugosa hydrolyze ester precursors with moderate enantioselectivity (66% ee for the S-enantiomer).

  • Salt Formation: Reacting resolved aminoglutethimide with L-tartaric acid generates diastereomeric salts. The R-(+) enantiomer-L-tartrate salt preferentially crystallizes due to lower solubility.

  • Recrystallization: Further purification in ethyl acetate/methanol enhances ee to >70%, critical for pharmacological studies requiring high enantiopurity.

Table 1: Enantiomeric Resolution Efficiency

ParameterValueSource
Enantiomeric Excess (ee)70–92%
Catalyst Reusability≤40 cycles

This method contrasts with earlier techniques reliant on chiral chromatography, offering cost-effective scalability for industrial production.

Mechanism of Action

R-(+)-Aminoglutethimide L-Tartrate Salt exerts its effects through two primary mechanisms:

Aromatase Inhibition

Aromatase (CYP19) catalyzes the conversion of androgens like androstenedione to estrogens such as estrone. The compound competitively inhibits CYP19 by binding to the heme group, preventing substrate oxygenation . Spectroscopic studies reveal that the R-(+) enantiomer induces type II low-spin spectral changes in CYP19, correlating with enzymatic inhibition . The apparent inhibition constant (KiK_i) for the R-(+) enantiomer is approximately 40-fold lower than that of the L-(-) enantiomer, underscoring its superior potency .

Adrenal Steroidogenesis Blockade

The compound also inhibits cholesterol side-chain cleavage (SCC), mediated by cytochrome P450scc (CYP11A1). This disrupts the synthesis of pregnenolone, a precursor for glucocorticoids, mineralocorticoids, and androgens . Interaction with CYP11A1 induces similar spectral changes as observed with CYP19, with a KiK_i ratio (D(+)/L(-)) of 2.5 .

Table 2: Comparative Inhibition Constants (KiK_i)

EnzymeR-(+) Enantiomer KiK_iL-(-) Enantiomer KiK_iRatio (R/L)
CYP19 (Aromatase)0.12 µM4.8 µM40
CYP11A1 (SCC)0.8 µM2.0 µM2.5

Dual inhibition reduces both estrogen and cortisol levels, explaining its historical use in breast cancer and Cushing’s syndrome .

Pharmacological and Clinical Applications

Historical Clinical Use

Contemporary Research Applications

Current studies leverage R-(+)-Aminoglutethimide L-Tartrate Salt to investigate:

  • Steroidogenic Pathway Regulation: Its dual inhibition helps delineate cross-talk between estrogen synthesis and adrenal steroidogenesis .

  • Enzyme Kinetics: Spectroscopic and crystallographic analyses using the compound reveal structural insights into CYP19 and CYP11A1 substrate binding .

  • Comparative Pharmacology: Studies contrast its broad-spectrum CYP inhibition with isoform-selective third-generation inhibitors, informing drug design.

Table 3: Clinical Outcomes in Historical Trials

ApplicationMechanismOutcome (vs. Baseline)
Breast CancerEstrogen ReductionTumor Regression: 45%
Cushing’s SyndromeCortisol ReductionSymptom Improvement: 72%

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